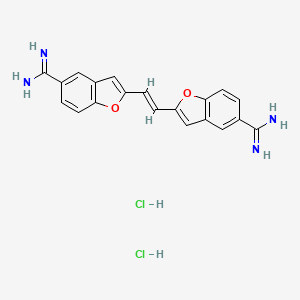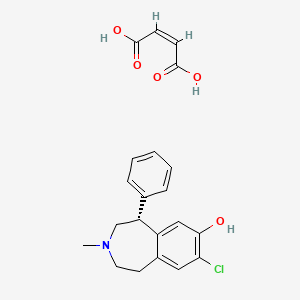
True Blue Chloride
Übersicht
Beschreibung
True Blue Chloride is a UV light-excitable, divalent cationic dye which stains the cytoplasm with blue fluorescence and shows stability in immunohistochemical processing . It is also known by other names such as 2,2′-(1,2-ethenediyl)bis-dihydrochloride dihydrochloride, 5-Benzofurancarboximidamide .
Molecular Structure Analysis
The molecular structure of this compound is described in terms of its empirical formula, which is C20H18Cl2N4O2 . The molecular weight of the compound is 417.29 .Physical And Chemical Properties Analysis
This compound is a UV light-excitable, divalent cationic dye . Other properties of this fluorescent dye include the physical form, solubility, absorption maxima, emission maxima, and molar extinction coefficient .Wissenschaftliche Forschungsanwendungen
Neural Repair in Spinal Cord Injury
A groundbreaking study utilized True Blue Chloride in the context of spinal cord injury treatment. The research focused on the transplantation of neurons derived from mesenchymal stem cells (MSCs) into the injured spinal cord of rhesus monkeys. This compound was used for retrograde tracing to evaluate the re-establishment of axonal pathways after the treatment. The findings revealed promising results in the restoration of spinal cord function and highlighted the potential of MSC-derived neurons in treating spinal cord injuries. The application of this compound in this context is significant as it offers insights into neural repair mechanisms and the potential for functional recovery after spinal cord injuries (Deng et al., 2005).
Environmental Monitoring and Waste Management
Another notable application of this compound is in environmental monitoring and waste management. A study aimed to develop an automatic chloride film detector to combat the environmental issue of dioxins, especially in the context of waste garbage plastics. This compound's unique properties were harnessed to detect transparent chloride plastic films using a blue light absorption method, providing an innovative solution for monitoring and managing waste and environmental pollutants (Sugihara & Yoshida, 2001).
Wirkmechanismus
Target of Action
True Blue Chloride, also known as 2,2′-(1,2-ethenediyl)bis-dihydrochloride dihydrochloride or 5-Benzofurancarboximidamide , is a UV light-excitable, divalent cationic dye . It primarily targets the cytoplasm of cells, staining it with blue fluorescence . This makes it a valuable tool in cellular imaging and immunohistochemical processing .
Mode of Action
The compound interacts with its targets by binding to them and emitting fluorescence when excited by UV light . This fluorescence allows for the visualization of the cytoplasm, aiding in various biological and medical research applications .
Biochemical Pathways
It is known that chloride ions play a crucial role in various cellular functions, including fluid balance, cell signaling, and muscle function
Pharmacokinetics
These typically involve absorption and distribution throughout the body, followed by metabolism and eventual excretion .
Result of Action
The primary result of this compound’s action is the staining of the cytoplasm with blue fluorescence . This allows for the visualization of cellular structures and processes, aiding in various research applications. The compound shows stability in immunohistochemical processing, making it a reliable tool for such purposes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for the compound to exhibit its fluorescent properties . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemical substances
Eigenschaften
IUPAC Name |
2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2.2ClH/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;;/h1-10H,(H3,21,22)(H3,23,24);2*1H/b4-3+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZFMHDDZRBTFH-CZEFNJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71431-30-6 | |
| Record name | (E)-2,2'-Vinylenedi-1-benzo(b)furane-5-carboxamidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071431306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)
![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)


![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
![8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1681530.png)

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)


![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)